
4-Bromoisoxazol-3-amine
Overview
Description
4-Bromoisoxazol-3-amine is a chemical compound with the molecular formula C3H3BrN2O. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazole derivatives, including 4-Bromoisoxazol-3-amine, involves the (3 + 2) cycloaddition reaction. This reaction typically employs an alkyne as the dipolarophile and a nitrile oxide as the dipole . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of isoxazole synthesis, such as the use of metal catalysts like copper (I) or ruthenium (II), can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
4-Bromoisoxazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Cycloaddition Reactions: It can participate in (3 + 2) cycloaddition reactions to form other heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Typical conditions involve the use of metal catalysts and mild reaction temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex heterocyclic structures .
Scientific Research Applications
Synthesis of Bioactive Compounds
4-Bromoisoxazol-3-amine serves as a versatile building block for synthesizing various bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, the compound has been utilized in the synthesis of isoxazole analogues that exhibit potent antitumor activity, demonstrating a tumor growth inhibition (TGI) range of 55–74% in preclinical studies .
Antagonism of Bradykinin Receptors
Research indicates that derivatives of this compound can act as antagonists for the bradykinin B1 receptor. This receptor is implicated in inflammatory processes and pain pathways, making these compounds potential candidates for treating inflammatory diseases and pain management . The development of these antagonists highlights the therapeutic potential of this compound derivatives in addressing conditions such as chronic pain and inflammation.
Allosteric Modulation
Recent studies have explored the use of this compound in allosteric modulation of receptors, particularly the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor plays a crucial role in regulating immune responses and has been identified as a target for autoimmune disease therapies. Compounds derived from this scaffold have shown promising results in inhibiting interleukin-17a (IL-17a) expression, which is critical in autoimmune conditions .
Structure-Activity Relationship Studies
The compound has been central to structure-activity relationship (SAR) studies aimed at identifying modifications that enhance potency and selectivity for biological targets. For example, modifications at the C-4 position of the isoxazole ring have been shown to significantly affect the activity against RORγt, with certain substituents leading to enhanced inverse agonist properties .
Case Studies
Mechanism of Action
The mechanism of action of 4-Bromoisoxazol-3-amine involves its interaction with specific molecular targets. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other biological pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloroisoxazol-3-amine
- 4-Fluoroisoxazol-3-amine
- 4-Methylisoxazol-3-amine
Uniqueness
4-Bromoisoxazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions with biological targets and its overall chemical behavior .
Biological Activity
4-Bromoisoxazol-3-amine is a heterocyclic compound characterized by a bromine atom at the 4-position and an amine group at the 3-position of the isoxazole ring. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
The synthesis of this compound can be achieved through various methods, including cycloaddition reactions involving alkyne dipolarophiles and nitrile oxides. The compound can also undergo substitution reactions where the bromine atom can be replaced by other functional groups, enhancing its biological profile.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of isoxazole can inhibit the activity of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for cancer cell metabolism. Inhibition of GAPDH has been linked to reduced proliferation of pancreatic ductal adenocarcinoma (PDAC) cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Target Enzyme | IC50 (µM) | Effect on Cell Proliferation |
---|---|---|---|
AXP-3009 | GAPDH | 10 | Reduced in PDAC cell lines |
AXP-3019 | GAPDH | 15 | Reduced in PDAC cell lines |
This compound | Unknown enzyme | TBD | TBD |
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets. It is hypothesized to inhibit enzymes involved in critical pathways such as glycolysis and inflammation. For example, it may inhibit cyclooxygenase-2 (COX-2), which is implicated in inflammatory responses.
Case Studies
- In Vivo Studies : In a study involving xenograft mice models, compounds similar to this compound demonstrated significant tumor growth inhibition when administered biweekly. Tumor volume was measured weekly, revealing a statistically significant reduction in treated groups compared to controls .
- Cell Line Studies : In vitro assays using various cancer cell lines showed that modifications to the isoxazole structure could enhance cytotoxicity against specific cancer types while minimizing toxicity to normal cells .
Properties
IUPAC Name |
4-bromo-1,2-oxazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGCMMJSSSNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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